molecular formula C12H8ClOP B14354943 10H-Phenoxaphosphine, 10-chloro- CAS No. 95725-42-1

10H-Phenoxaphosphine, 10-chloro-

Cat. No.: B14354943
CAS No.: 95725-42-1
M. Wt: 234.62 g/mol
InChI Key: WHTUPTBPHFOBOB-UHFFFAOYSA-N
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Description

10H-Phenoxaphosphine, 10-chloro- is a heterocyclic compound containing phosphorus as a ring hetero atom. It is known for its role as an intermediate in the synthesis of metallo-organic complexing ligands and phenoxaphosphinic acids. This compound is significant in various catalytic reactions due to its unique chemical structure and properties .

Preparation Methods

The synthesis of 10H-Phenoxaphosphine, 10-chloro- typically involves the reaction of substituted diphenyl ethers with phosphorus trihalogenide in the presence of a Lewis acid, followed by treatment with an amine . This method is efficient and widely used in industrial production. The reaction conditions include maintaining a controlled temperature and using appropriate solvents to ensure high yield and purity of the product.

Chemical Reactions Analysis

10H-Phenoxaphosphine, 10-chloro- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like amines or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxaphosphinic acids, while substitution reactions may produce various substituted phenoxaphosphines .

Scientific Research Applications

10H-Phenoxaphosphine, 10-chloro- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 10H-Phenoxaphosphine, 10-chloro- involves its interaction with molecular targets and pathways in catalytic reactions. As a ligand, it coordinates with metal centers, forming stable complexes that facilitate various chemical transformations. The presence of the phosphorus atom in the ring structure plays a crucial role in its reactivity and binding affinity .

Comparison with Similar Compounds

10H-Phenoxaphosphine, 10-chloro- can be compared with other similar compounds, such as:

The uniqueness of 10H-Phenoxaphosphine, 10-chloro- lies in its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and applications in various chemical processes.

Properties

CAS No.

95725-42-1

Molecular Formula

C12H8ClOP

Molecular Weight

234.62 g/mol

IUPAC Name

10-chlorophenoxaphosphinine

InChI

InChI=1S/C12H8ClOP/c13-15-11-7-3-1-5-9(11)14-10-6-2-4-8-12(10)15/h1-8H

InChI Key

WHTUPTBPHFOBOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC3=CC=CC=C3P2Cl

Origin of Product

United States

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